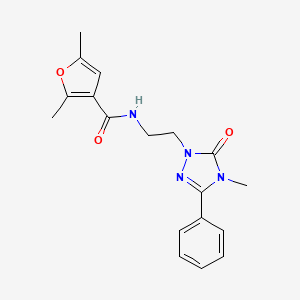

2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide

Description

The compound 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic organic molecule featuring a fused triazolone core linked to a furan carboxamide moiety via an ethyl spacer. Its structure includes:

- A 4,5-dihydro-1H-1,2,4-triazol-5-one ring substituted with methyl and phenyl groups at positions 3 and 4, respectively.

- A 2,5-dimethylfuran-3-carboxamide group connected to the triazolone through an ethyl chain.

Its crystallographic characterization likely employs tools such as SHELXL for refinement and WinGX/ORTEP for visualization, as these are industry-standard programs for small-molecule analysis .

Properties

IUPAC Name |

2,5-dimethyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-11-15(13(2)25-12)17(23)19-9-10-22-18(24)21(3)16(20-22)14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFXCDILDATDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential broad range of targets. Without specific target identification, it is challenging to predict the exact pathways it may influence.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it influences.

Biological Activity

The compound 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.39 g/mol

- Functional Groups :

- Furan carboxamide

- Triazole ring

- Ketone group

Synthesis

The synthesis of this compound typically involves the reaction of appropriate furan derivatives with triazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol under reflux to facilitate the formation of the desired product. The synthetic route can be outlined as follows:

- Formation of Triazole : Start with a phenyl-substituted hydrazine and an appropriate carbonyl compound to form the triazole.

- Coupling Reaction : React the triazole with a furan derivative containing a carboxamide functional group.

- Purification : Use recrystallization or chromatography to purify the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | S. aureus | 25 |

| Triazole Derivative B | E. coli | 30 |

Anticancer Activity

The potential anticancer activity of triazole derivatives is also noteworthy. Compounds related to this structure have been tested against several cancer cell lines, with some exhibiting promising results:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HCT116 (Colon) | Triazole Derivative C | 6.2 |

| T47D (Breast) | Triazole Derivative D | 27.3 |

These results indicate that modifications in the triazole structure can significantly enhance biological activity.

The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as:

- Inhibition of DNA synthesis : Some triazoles inhibit enzymes involved in nucleic acid synthesis.

- Disruption of cell membrane integrity : Certain derivatives can integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

A notable case study involved a series of synthesized triazole derivatives where one particular compound showed enhanced activity against S. aureus compared to standard antibiotics . This study highlighted the potential for developing new antimicrobial agents based on triazole scaffolds.

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by a furan ring, a triazole moiety, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups suggests potential biological activity, particularly in the context of drug design.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide exhibit significant anticancer properties. For instance:

- Case Study 1: A derivative with a similar triazole structure demonstrated high percent growth inhibition (PGI) against various cancer cell lines such as OVCAR-8 and NCI-H40, with PGIs exceeding 85% .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| Similar Compound | OVCAR-8 | 85.26% |

| Similar Compound | NCI-H40 | 86.61% |

Mechanism of Action

The anticancer activity is believed to be linked to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. The triazole ring may interact with cellular targets, disrupting essential pathways for tumor growth.

Agricultural Applications

Pesticidal Properties

The compound's structural features suggest potential utility as a pesticide or herbicide. Its ability to inhibit certain biological pathways could be exploited to develop new agrochemicals.

Case Study 2: Research on similar amide compounds has shown effectiveness against various pests and diseases in crops, indicating that derivatives of This compound may also exhibit herbicidal or fungicidal properties .

| Application Type | Target Organism | Efficacy Level |

|---|---|---|

| Herbicide | Weeds | High |

| Fungicide | Fungal Pathogens | Moderate |

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical properties of materials while providing antimicrobial activity. Research is ongoing into the synthesis of polymer composites that leverage the unique properties of this compound.

Comparison with Similar Compounds

Key Observations:

Substituent Impact : The phenyl group at the triazolone C3 position in the target compound may confer rigidity and π-π stacking interactions, whereas analogs with thiophene (e.g., PubChem compound ) could exhibit altered electronic profiles and binding affinities.

Solubility : The 2,5-dimethylfuran carboxamide moiety likely reduces solubility compared to unsubstituted furan derivatives, but this could enhance metabolic stability.

Bioactivity: Triazole-furan hybrids are known for kinase inhibition; the target compound’s methyl groups may optimize steric interactions in enzyme active sites.

Methodological Approaches in Structural Analysis

The characterization of such compounds relies heavily on crystallographic tools:

- SHELX Suite : Used for structure solution (SHELXS/SHELXD) and refinement (SHELXL), ensuring precise atomic coordinate determination .

- WinGX/ORTEP : Facilitates data processing, visualization of anisotropic displacement parameters, and generation of publication-ready figures .

These tools enable comparative studies of bond lengths, angles, and packing interactions, critical for understanding structure-activity relationships (SAR).

Q & A

Q. What strategies mitigate degradation during long-term pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.